molecular formula C8H15NO B1266043 N-tert-Butylmethacrylamide CAS No. 6554-73-0

N-tert-Butylmethacrylamide

Cat. No. B1266043
CAS RN: 6554-73-0
M. Wt: 141.21 g/mol
InChI Key: QQZXAODFGRZKJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-tert-Butylmethacrylamide involves chemical processes that introduce the tert-butyl group into the methacrylamide structure. One approach is through the copolymerization of tert-butyl methacrylate with various N-alkyl methacrylamides, including this compound, under specific conditions to achieve the desired polymer characteristics. The process often involves the elimination of isobutene and water, leading to the formation of substituted poly(methacrylimides) with different substituents based on the N-alkyl methacrylamides used in the reaction (Ritter et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the methacrylamide moiety. This structural feature is critical for the compound's reactivity and properties. X-ray diffraction studies and DFT analyses provide insights into the compound's molecular geometry, showing intramolecular hydrogen bonding in certain derivatives, which affects the compound's stability and reactivity (Çolak et al., 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including copolymerizations and modifications to produce materials with specific properties. For instance, its reactivity allows for the synthesis of polymers with tailored thermal and mechanical properties. The tert-butyl group influences the polymer's characteristics, such as increasing its resistance to thermal degradation and altering its solubility in organic solvents (Jing et al., 2019).

Physical Properties Analysis

The physical properties of this compound-derived polymers, such as glass transition temperatures (Tg) and thermal stability, are significantly influenced by the molecular structure of the polymer. The incorporation of the tert-butyl group into the polymer backbone increases the Tg and improves thermal stability, making these polymers suitable for high-temperature applications. The properties of these polymers can be fine-tuned by adjusting the copolymer composition and synthesis conditions (Ritter et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles and electrophiles, are key to its utility in polymer chemistry. The tert-butyl group affects the electron density around the amide linkage, influencing the compound's reactivity in polymerization reactions. This allows for the synthesis of polymers with diverse functionalities and applications, ranging from hydrophobic coatings to biocompatible materials (Jing et al., 2019).

Scientific Research Applications

Antimicrobial Agents

N-tert-Butylmethacrylamide has been investigated for its potential as an antimicrobial agent. A study by Kuroda and DeGrado (2005) explored the structure-activity relationship of cationic amphiphilic polymethacrylate derivatives, which included this compound, in antimicrobial and hemolytic assays. The research revealed that polymers with a higher percentage of butyl groups are less selective for bacterial cells compared to their less hydrophobic counterparts (Kuroda & DeGrado, 2005).

Polymer Synthesis

The compound has been utilized in polymer synthesis. Ritter, Schwarz-Barac, and Stein (2003) conducted a study on the copolymerization of tert-butyl methacrylate with various N-alkyl methacrylamides. This process led to the formation of substituted poly(methacrylimides) with diverse properties, offering potential applications in high-performance materials (Ritter, Schwarz-Barac, & Stein, 2003).

Polymerization Kinetics

The kinetics of polymerization involving this compound is another area of research. Buback and Junkers (2006) investigated the termination kinetics in tert-butyl methacrylate bulk homopolymerizations. Their findings provide insights into the behavior of polymers at varying temperatures and pressures, which is crucial for designing and controlling polymerization processes (Buback & Junkers, 2006).

Drug Synthesis and Applications

This compound has been explored for its role in drug synthesis and applications. Ilgin, Ozay, and Ozay (2019) designed N-tert-butylmaleimic acid and synthesized a new pH- and temperature-responsive hydrogel, which could be utilized for sustained drug release. This indicates the potential of this compound derivatives in pharmaceutical applications (Ilgin, Ozay, & Ozay, 2019).

Advanced Material Applications

Studies on this compound also include its applications in advanced materials. Senthilkumar et al. (2020) conducted a study on tert-butylammonium N-acetylglycinate, focusing on its structural, spectral, and electronic properties. This research highlights the potential of this compound in the development of new materials with specific electronic and chemical properties (Senthilkumar et al., 2020).

Safety and Hazards

N-tert-Butylmethacrylamide is harmful if swallowed . It is advised to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

N-tert-Butylmethacrylamide could potentially be used in the development of new materials and the establishment of structure–function relationships . It could also be used in controlled drug delivery systems .

Relevant Papers

  • "Radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate in polar media" .
  • "Precipitation polymerization of N-tert-butylacrylamide in water producing monodisperse polymer particles" .
  • "Synthesis and characterization of poly (N-tert-butylacrylamide- co -acrylamide) hydrogel with enhanced responsive properties" .

Mechanism of Action

Mode of Action

For instance, it has been used in the study of abiotic anti-VEGF nanoparticles for anti-angiogenic cancer therapy . The specific interactions with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound’s effects on various biochemical pathways and their downstream effects are subjects of ongoing research .

Result of Action

It has been used in studies related to anti-angiogenic cancer therapy, suggesting potential effects on cellular processes related to angiogenesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is temperature-sensitive , which could potentially influence its action and stability.

properties

IUPAC Name

N-tert-butyl-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZXAODFGRZKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215831
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6554-73-0
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6554-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What influence can Lewis acids have on the polymerization of N-tert-butylmethacrylamide (NTBMAM), and how does this compare to other methacrylamide monomers?

A1: Research has shown that Lewis acids, specifically rare earth metal trifluoromethanesulfonates like Yb(OSO2CF3)3, can significantly impact the stereochemistry during the free-radical polymerization of various methacrylamide monomers, including NTBMAM []. The choice of solvent plays a crucial role in this process. For NTBMAM and N-phenylmethacrylamide (PMAM), tetrahydrofuran was found to be a more effective solvent for enhancing isotactic specificity during polymerization. In contrast, methanol was found to be more suitable for N-methylmethacrylamide (MMAM) and N-isopropylmethacrylamide (IPMAM) [].

Q2: Can this compound be effectively grafted onto polyethylene, and what applications might this enable?

A2: Yes, this compound (NTBMAM) has been successfully grafted onto low-density polyethylene (PE) via radical melt graft polymerization during reactive extrusion []. This process was confirmed using Fourier transform spectroscopy (FTIR) and nitrogen analysis. The research demonstrated that the grafted NTBMAM, after exposure to chlorine bleach, exhibited strong antibacterial properties against both Escherichia coli and Staphylococcus aureus []. This finding suggests that NTBMAM-grafted PE could have significant potential in applications requiring antibacterial surfaces, such as medical devices or food packaging.

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